molecular formula C8H13ClN4O2 B13489369 6-[(3R)-3-aminopyrrolidin-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride

6-[(3R)-3-aminopyrrolidin-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride

Cat. No.: B13489369
M. Wt: 232.67 g/mol
InChI Key: PLXCBNBSSTYASP-NUBCRITNSA-N
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Description

6-[(3R)-3-aminopyrrolidin-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

6-[(3R)-3-aminopyrrolidin-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can result in the formation of various derivatives depending on the substituent introduced .

Scientific Research Applications

6-[(3R)-3-aminopyrrolidin-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(3R)-3-aminopyrrolidin-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(3R)-3-aminopyrrolidin-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride is unique due to its specific aminopyrrolidinyl group and the resulting biological activity. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound in medicinal chemistry .

Biological Activity

6-[(3R)-3-aminopyrrolidin-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent studies and findings.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC8H12N4O2·HCl
Molecular Weight208.67 g/mol
IUPAC NameThis compound

Research indicates that this compound acts primarily as a histamine H4 receptor antagonist . Histamine receptors play a crucial role in various physiological processes, including immune response and neurotransmission. By blocking the H4 receptor, this compound may modulate inflammatory responses and potentially alleviate conditions associated with overactive histamine signaling.

Antinociceptive Effects

In animal models, this compound has shown significant antinociceptive (pain-relieving) effects. Studies have demonstrated its ability to reduce pain responses in models of acute and chronic pain. The underlying mechanism appears to involve the modulation of pain pathways through interaction with the central nervous system.

Anti-inflammatory Properties

The compound exhibits notable anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis or asthma.

Case Studies

  • Case Study on Pain Management :
    A study conducted on mice evaluated the efficacy of this compound in managing neuropathic pain. Mice treated with varying doses exhibited a dose-dependent reduction in pain sensitivity compared to control groups. The results indicate its potential for developing new analgesics.
  • Case Study on Inflammation :
    In a model of induced colitis, administration of the compound resulted in reduced colon inflammation and improved histological scores. This supports its use as a therapeutic agent for gastrointestinal inflammatory conditions.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Histamine H4 Receptor Binding : Binding assays confirmed high affinity for the H4 receptor with an IC50 value indicating effective antagonism.
  • Cytokine Suppression : In vitro experiments demonstrated a significant decrease in IL-1β and IL-6 levels upon treatment with the compound.

Properties

Molecular Formula

C8H13ClN4O2

Molecular Weight

232.67 g/mol

IUPAC Name

6-[(3R)-3-aminopyrrolidin-1-yl]-1H-pyrimidine-2,4-dione;hydrochloride

InChI

InChI=1S/C8H12N4O2.ClH/c9-5-1-2-12(4-5)6-3-7(13)11-8(14)10-6;/h3,5H,1-2,4,9H2,(H2,10,11,13,14);1H/t5-;/m1./s1

InChI Key

PLXCBNBSSTYASP-NUBCRITNSA-N

Isomeric SMILES

C1CN(C[C@@H]1N)C2=CC(=O)NC(=O)N2.Cl

Canonical SMILES

C1CN(CC1N)C2=CC(=O)NC(=O)N2.Cl

Origin of Product

United States

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